3-Fluoro-2-methyl-6-nitroaniline

Vue d'ensemble

Description

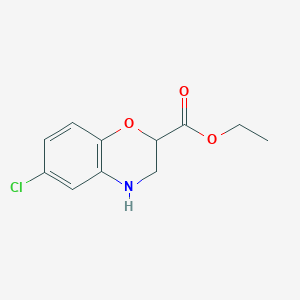

3-Fluoro-2-methyl-6-nitroaniline is a useful research compound. Its molecular formula is C7H7FN2O2 and its molecular weight is 170.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis Techniques and Characterization

The study of synthesis techniques for 2-methyl-6-nitroaniline, a compound closely related to 3-Fluoro-2-methyl-6-nitroaniline, has been refined to improve yield and purity by separating acetylation and nitration processes. This improved method ensures easier temperature control during nitration, resulting in a yield of 59.4% and a purity of 99.68% (Sun Cheng-hui, 2009). Furthermore, another approach detailed the synthesis and characterization of 2-methyl-6-nitroaniline using o-nitroaniline, exploring the effects of various conditions on yield, which was optimized to 93.9% (Zhou Shi-yan, 2013).

Polymorphism Studies

Research has also delved into the polymorphism of 2-methyl-6-nitroaniline, revealing a new crystal form with unique hydrogen-bonding synthons leading to distinct linear V-shaped chains compared to the helical arrangement in the known form. The presence of a second component during crystallization influenced the resulting crystal form, showcasing the compound's versatile structural properties (S. Callear & M. Hursthouse, 2009).

Fluorinated Compounds in Chemistry

The significance of fluorinated compounds like this compound extends across various domains, including the fabrication of silica particles functionalized with chromophores and amino groups. This involves nucleophilic aromatic substitution reactions with fluoronitro-substituted aromatic compounds, enabling the attachment of chromophoric and primary amino groups to silica surfaces. Such functionalization introduces a range of chromophoric functionalities and has potential applications in materials science (Isabelle Roth et al., 2006).

Applications in Molecular Sensing

Furthermore, nitroaniline derivatives, akin to this compound, have been explored for their role in molecular sensing, particularly in the detection of environmental pollutants. A study on the synthesis of new fluorinated amino-heterocyclic compounds bearing the 6-aryl-5-oxo-1,2,4-triazin-3-yl moiety revealed antimicrobial properties, highlighting the potential for such compounds in environmental monitoring and pharmaceutical applications (W. A. Bawazir & R. M. Abdel-Rahman, 2018).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of 3-Fluoro-2-methyl-6-nitroaniline is Lysozyme , an enzyme that plays a crucial role in the immune system by breaking down the cell walls of certain bacteria .

Mode of Action

It is known that the compound interacts with its target, lysozyme, and may cause changes in the enzyme’s activity .

Biochemical Pathways

Given its interaction with lysozyme, it may influence pathways related to immune response and bacterial cell wall degradation .

Result of Action

Given its interaction with Lysozyme, it may potentially affect the immune response and bacterial cell wall degradation .

Propriétés

IUPAC Name |

3-fluoro-2-methyl-6-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O2/c1-4-5(8)2-3-6(7(4)9)10(11)12/h2-3H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRPZQUGQOPIFPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1N)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30397036 | |

| Record name | 3-fluoro-2-methyl-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

485832-96-0 | |

| Record name | 3-fluoro-2-methyl-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluoro-2-methyl-6-nitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-2-(4-chlorobenzoyl)-3-[(2,2-dimethoxyethyl)amino]-3-(methylsulfanyl)-2-propenenitrile](/img/structure/B1309213.png)

![(Z)-2-(4-chlorobenzoyl)-3-(methylsulfanyl)-3-[(3-pyridinylmethyl)amino]-2-propenenitrile](/img/structure/B1309214.png)

![Ethyl 2-[4-chloro-2-methoxy-6-(methoxyiminomethyl)phenoxy]acetate](/img/structure/B1309232.png)

![2,4-Dihydrochromeno[4,3-c]pyrazole](/img/structure/B1309234.png)

![Ethyl 3,6-dichloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1309236.png)

![N'-[[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]amino]-N-phenyloxamide](/img/structure/B1309237.png)

![(E)-3-(4-chlorophenyl)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-2-propen-1-one](/img/structure/B1309251.png)

![4-[2-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)ethyl]benzenesulfonamide](/img/structure/B1309255.png)